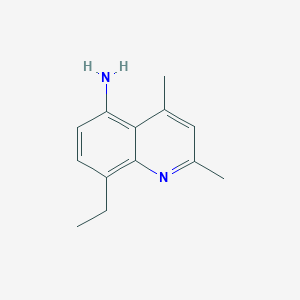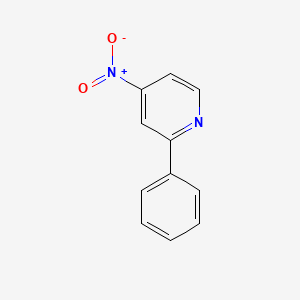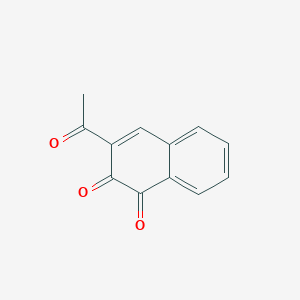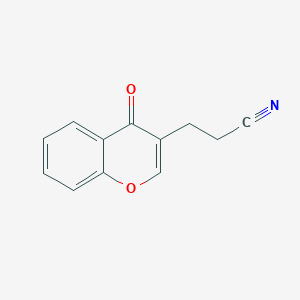
3-(4-Oxo-4H-chromen-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-4H-chromen-3-yl)propanenitrile is a chemical compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds. The structure of this compound includes a chromone core with a nitrile group attached to a propyl chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-4H-chromen-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-oxo-4H-chromen-3-ylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the nitrile compound. This method typically requires anhydrous conditions and careful control of reaction temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Oxo-4H-chromen-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-Oxo-4H-chromen-3-yl)propanoic acid.
Reduction: 3-(4-Oxo-4H-chromen-3-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Oxo-4H-chromen-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Oxo-4H-chromen-3-yl)propanenitrile involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Oxo-4H-chromen-3-yl)propanoic acid
- 3-(4-Oxo-4H-chromen-3-yl)propanamine
- Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoate
Uniqueness
3-(4-Oxo-4H-chromen-3-yl)propanenitrile is unique due to its nitrile group, which provides a versatile functional handle for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and industrial products.
Propiedades
Número CAS |
60723-66-2 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
3-(4-oxochromen-3-yl)propanenitrile |
InChI |
InChI=1S/C12H9NO2/c13-7-3-4-9-8-15-11-6-2-1-5-10(11)12(9)14/h1-2,5-6,8H,3-4H2 |
Clave InChI |
UKGIRAUBWMODAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



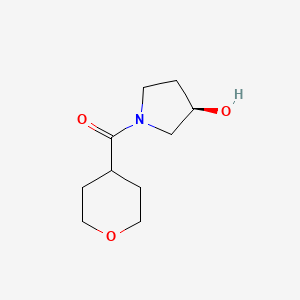



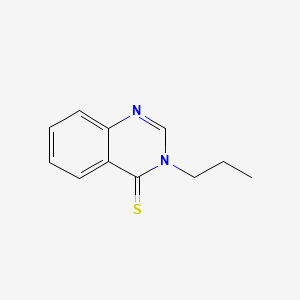
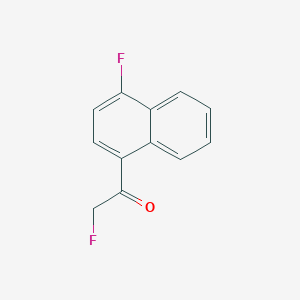



![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
